- Preparation and purification of N-substituted maleimide, Japan, , ,
Cas no 930-88-1 (N-Methylmaleimide)

N-Methylmaleimide structure
Produktname:N-Methylmaleimide
N-Methylmaleimide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Methyl-1H-pyrrole-2,5-dione
- N-Methylmaleimide
- 1-methylpyrrole-2,5-dione
- N-Methylmaleinimide
- Maleimide, N-methyl-
- 1H-Pyrrole-2,5-dione, 1-methyl-
- N-methyl maleimide
- 1-methyl-pyrrole-2,5-dione
- P0TFZ8R21Y
- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- SEEYREPSKCQBBF-UHFFFAOYSA-N
- N-methymaleimide
- N-Methylomaleimide
- WLN: T5VNVJ B1
- 1-methylazoline-2,5-dione
- Maleimide-Related Compound
- 1-Methyl-1H-pyrrole-2,5-dione (ACI)
- Maleimide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl maleic imide
- N-Methylpyrrole-2,5-dione
- NSC 57594
- NSC57594
- PD135234
- EINECS 213-226-1
- BDBM7803
- DB-057367
- MFCD00005508
- NSC-57594
- STK055426
- Q15720563
- CHEMBL225037
- DS-15966
- DTXSID30239240
- F14903
- CS-0070301
- N-Methylmaleimide, 97%
- Z203053858
- BRN 0108550
- 5-21-10-00005 (Beilstein Handbook Reference)
- SCHEMBL36966
- 930-88-1
- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
- 1-Methyl-1H-pyrrole-2,5-dione #
- F3188-0045
- 1H-Pyrrole-2, 1-methyl-
- EN300-25331
- SEEYREPSKCQBBF-UHFFFAOYSA-
- NS00039522
- UNII-P0TFZ8R21Y
- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- AKOS001276499
- M0807
- methyl-1h-pyrrole-2,5-dione
- SY049546
- HMS1659H21
- AI3-22153
-
- MDL: MFCD00005508
- Inchi: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- InChI-Schlüssel: SEEYREPSKCQBBF-UHFFFAOYSA-N
- Lächelt: O=C1N(C)C(=O)C=C1
- BRN: 0108550
Berechnete Eigenschaften
- Genaue Masse: 111.03200
- Monoisotopenmasse: 111.032028402g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 153
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 37.4
- XLogP3: -0.5
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.3113 (rough estimate)
- Schmelzpunkt: 94-96 °C (lit.)
- Siedepunkt: 208.19°C (rough estimate)
- Brechungsindex: 1.4260 (estimate)
- Wasserteilungskoeffizient: Slightly soluble in water.
- PSA: 37.38000
- LogP: -0.52090
- Sensibilität: Feuchtigkeitsempfindlich
- Löslichkeit: Nicht bestimmt
N-Methylmaleimide Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H302-H314-H317
- Warnhinweis: P280-P305 + P351 + P338-P310
- Transportnummer gefährlicher Stoffe:UN 1759 8/PG 2
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-34-43
- Sicherheitshinweise: S26-S36/37/39-S45
- FLUKA MARKE F CODES:10-21
- RTECS:ON5600000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R20/21; R25; R34; R43
- PackingGroup:III
- Lagerzustand:Inert atmosphere,2-8°C
- Gefahrenklasse:8
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:II
N-Methylmaleimide Zolldaten
- HS-CODE:2925190090
- Zolldaten:
China Zollkodex:
2925190090Übersicht:
2925190090 Andere Imide und ihre derivativen Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
292590090 andere Imide und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
N-Methylmaleimide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25331-0.05g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-25331-2.5g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 2.5g |
$25.0 | 2024-06-19 | |
Enamine | EN300-25331-25.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 25.0g |
$171.0 | 2024-06-19 | |
Enamine | EN300-25331-100.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 100.0g |
$362.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-25g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 25g |
¥595.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-100g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 100g |
¥1390.0 | 2022-06-10 | |
TRC | M316800-25000mg |
N-Methylmaleimide |
930-88-1 | 25g |
$150.00 | 2023-05-17 | ||
Life Chemicals | F3188-0045-0.25g |
N-Methylmaleimide |
930-88-1 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158890-25G |
N-Methylmaleimide |
930-88-1 | >98.0%(GC) | 25g |
¥265.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831066-5g |
N-Methylmaleimide |
930-88-1 | 97% | 5g |
¥107.00 | 2022-09-01 |
N-Methylmaleimide Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux
Referenz
- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid CatalystChemistry - A European Journal, 2014, 20(44), 14256-14260,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
Referenz
- Preparation of N-substituted maleimides, Japan, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Toluene ; 4 - 5 h, reflux
Referenz
- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadductsOriental Journal of Chemistry, 2011, 27(1), 321-324,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluationEuropean Journal of Medicinal Chemistry, 2020, 191,,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
Referenz
- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphomaPharmaceuticals, 2020, 13(1),,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium dichromate
Referenz
- The photooxidation of pyrrole: A simple synthesis of maleimideChemistry & Industry (London, 1962, 1576, 1576-7,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing GroupsOrganic Letters, 2018, 20(10), 2835-2838,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C
Referenz
- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XIIArchiv der Pharmazie (Weinheim, 2016, 349(6), 466-474,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referenz
- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligandsBioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
Referenz
- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and ImidesJournal of Organic Chemistry, 1995, 60(21), 6676-7,
Synthetic Routes 15
Synthetic Routes 16
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Referenz
- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo CinnolinesJournal of Organic Chemistry, 2023, 88(6), 3424-3435,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenolsOrganic Chemistry Frontiers, 2023, 10(17), 4329-4335,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant ConditionsACS Macro Letters, 2012, 1(10), 1194-1198,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ; 5 min, heated
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
Referenz
- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agentsInternational Journal of Chemistry (Mumbai, 2013, 2(3), 316-320,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C
Referenz
- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical processOrganic Chemistry Frontiers, 2017, 4(11), 2207-2210,
N-Methylmaleimide Raw materials
- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-
- Methylammonium Chloride
- N-Methylsuccinimide
- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one
- Maleic acid
- Maleimide
- N-Methylmaleimide
- Anthracene, 9-(azidomethyl)-
- 2,5-dihydrofuran-2,5-dione
N-Methylmaleimide Preparation Products
N-Methylmaleimide Verwandte Literatur
-
Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333
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Thi Thanh Thuy N'Guyen,Guillaume Contrel,Véronique Montembault,Gilles Dujardin,Laurent Fontaine Polym. Chem. 2015 6 3024
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Nanaji Arisetti,Hazel L. S. Fuchs,Janetta Coetzee,Manuel Orozco,Dominik Ruppelt,Armin Bauer,Dominik Heimann,Eric Kuhnert,Satya P. Bhamidimarri,Jayesh A. Bafna,Bettina Hinkelmann,Konstantin Eckel,Stephan A. Sieber,Peter P. Müller,Jennifer Herrmann,Rolf Müller,Mathias Winterhalter,Claudia Steinem,Mark Br?nstrup Chem. Sci. 2021 12 16023
-
Majid Mohammadnia,Nazanin Poormirzaei Nanoscale Adv. 2021 3 1917
-
Yan-Hong Jiang,Man Xiao,Chao-Guo Yan RSC Adv. 2016 6 35609
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Empfohlene Lieferanten
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Suzhou Senfeida Chemical Co., Ltd
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